molecular formula C20H21NO6 B554518 Z-D-Glu-OBzl CAS No. 65706-99-2

Z-D-Glu-OBzl

Cat. No. B554518
CAS RN: 65706-99-2
M. Wt: 371,34 g/mole
InChI Key: VWHKODOUMSMUAF-QGZVFWFLSA-N
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Description

Z-D-Glu-OBzl, also known as N-Cbz-D-glutamic acid α-benzyl ester or Z-D-glutamic acid 1-benzyl ester , is a derivative of D-Glu . It can be used for the synthesis of compounds .


Synthesis Analysis

Z-D-Glu-OBzl can be synthesized using various methods . One such method involves the use of dmap and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20°C for 36 hours under an inert atmosphere .


Molecular Structure Analysis

The empirical formula of Z-D-Glu-OBzl is C20H21NO6 . Its molecular weight is 371.38 .


Chemical Reactions Analysis

Z-D-Glu-OBzl is suitable for solution phase peptide synthesis . It can be used as a reactant in various chemical reactions .


Physical And Chemical Properties Analysis

Z-D-Glu-OBzl is a powder . Its SMILES string is OC(=O)CCC@@HOCc1ccccc1)C(=O)OCc2ccccc2 .

Scientific Research Applications

Synthesis and Peptide Development

  • Z-D-Glu-OBzl has been utilized in the synthesis of various bioactive substances and peptides. For instance, it played a key role as an intermediate in the synthesis of γ-L-Glutamyl-Taurine, a bioactive substance initially found in bovine parathyroid powder. This process involved various methods like the mixed anhydride method and active ester procedure (Sebestyen et al., 2009).

Protection in Peptide Synthesis

  • In the development of peptides, Z-D-Glu-OBzl has been employed for protecting the γ-carboxyl function of Glu residues. This strategy is aimed at preventing side reactions during peptide synthesis and improving the solubility of peptide intermediates containing the Glu residue in organic solvents. This approach has proven effective in both solution and solid phase methods of peptide synthesis (Okada & Mu, 1997).

Chiral Recognition and Molecular Imprinting

  • The compound has been investigated for its chiral recognition ability. In studies involving oligopeptide derivatives consisting of Glu(OBzl) residues, it was found that certain oligopeptide derivatives, particularly those with a specific number of Glu(OBzl) residues, are promising materials for generating chiral recognition sites. This application is significant in the field of molecular imprinting and chiral separation technologies (Yoshikawa et al., 2005).

Study of Peptide Conformations and Transitions

  • Z-D-Glu-OBzl has also been instrumental in studying the conformational behaviors of peptides. For instance, its use in triblock copolypeptides helped in studying the conformational transitions from random coil to helix under various conditions. Such studies are pivotal in understanding peptide structures and their functional implications (Nishioka & Teŕamoto, 1979).

Peptide Stability and Prodrug Design

  • Research on dipeptide model prodrugs has involved Z-D-Glu-OBzl to understand the stability and metabolism of these compounds. This research is significant in the design of prodrugs that can be transported via the oligopeptide transporter, thus increasing the bioavailability of certain drugs (Lepist et al., 2000).

Safety And Hazards

Direct contact with Z-D-Glu-OBzl should be avoided. It should be handled in a well-ventilated area and not in a confined space. The formation or spread of dust in the air should be prevented. Only non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKODOUMSMUAF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Glu-OBzl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Hudecz, M Szekerke - Collection of Czechoslovak chemical …, 1985 - cccc.uochb.cas.cz
New analogues of branched polypeptides were synthesised for a further, more detailed study of the influence of the side chain terminating amino acids, particularly the hydrophobic …
Number of citations: 41 cccc.uochb.cas.cz
F Hudecz, H Votavova, D Gaál, J Sponar… - Polymeric materials in …, 1985 - Springer
We have developed a group of branched (multichain) poly-peptides composed of a poly(L-lysine) backbone with short oligomeric poly(DL-alanine) side chains (the inside area) and one…
Number of citations: 21 link.springer.com
M Mulliez, D Blanot, J Savrda, E Bricas - Biochimie, 1976 - Elsevier
Three branched peptides, namely pentapeptide A and the two decapeptides B and C corresponding respectively to the monomer and the two dimer peptide fragments of the M. …
Number of citations: 2 www.sciencedirect.com
F Hudecz - Amino Acids, Peptides and Proteins, 2019 - books.google.com
This chapter is to outline the design, synthesis, chemical and functional characterization of a set of structurally related branched polymeric polypeptides with poly [Lys] backbone. It has …
Number of citations: 1 books.google.com
I Goldwaser - 2000 - search.proquest.com
Several ligands, when complexed with vanadium ions potentiate their insulinomimetic activity both in vivo and in vitro. We have found that L-Glu (y) HXM and L-Asp (P) HXM were …
Number of citations: 0 search.proquest.com
J Kajtar, K Blaha, M Szekerke - Polymeric Materials in Medication, 1986 - Springer
Number of citations: 0
B Sarkadi, J Seprodi, O Csuka, M Magocsi, I Mezo…
Number of citations: 0
N Esturau Escofet, F Sánchez-Ferrando - 2012 - ddd.uab.cat
La presente Tesis Doctoral aborda uno de los campos en los que la RMN de alta resolución se ha introducido en los últimos años: el estudio del fenómeno de la difusión traslacional …
Number of citations: 1 ddd.uab.cat

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